BenchChemオンラインストアへようこそ!

KOTX1

ALDH1A3 inhibition IC₅₀ comparison Potency

KOTX1 (CAS 1788963-83-6) is an orally active, selective ALDH1A3 inhibitor (IC50 5.14 nM), validated in vivo for β-cell function studies. Unlike pan-ALDH inhibitors, it exhibits no measurable inhibition of ALDH1A1/ALDH2, ensuring target-specific results. With established oral efficacy (40 mg/kg/day) in diabetic mouse models, KOTX1 reduces PK optimization time. Ideal for isolating ALDH1A3's role in dedifferentiation and regeneration studies.

Molecular Formula C17H16FN3O2
Molecular Weight 313.33 g/mol
Cat. No. B13734719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKOTX1
Molecular FormulaC17H16FN3O2
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN=C1)C(=O)NC2=C(C=C3C(=C2)CCC(=O)N3)F
InChIInChI=1S/C17H16FN3O2/c1-2-10-9-19-6-5-12(10)17(23)21-15-7-11-3-4-16(22)20-14(11)8-13(15)18/h5-9H,2-4H2,1H3,(H,20,22)(H,21,23)
InChIKeyQJJWNFKDFKNPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KOTX1 for Research Procurement: ALDH1A3 Inhibitor Specification and Baseline Characteristics


KOTX1 (CAS 1788963-83-6) is a small-molecule, orally active, and reversible inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in β-cell dedifferentiation and type 2 diabetes (T2D) progression [1]. Identified through optimization for in vivo efficacy [1], KOTX1 exhibits low nanomolar potency against ALDH1A3 (cellular IC₅₀ = 5.1–5.14 nM) . Its development addresses the absence of ALDH1A3-selective inhibitors suitable for in vivo application [1].

Why Generic Substitution Fails: The Case for KOTX1 Over Pan-ALDH and Isoform-Nonselective Inhibitors


Generic ALDH inhibitors, such as the widely used pan-inhibitor N,N-diethylaminobenzaldehyde (DEAB), lack isoform selectivity, inhibiting ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1 with varying potencies (IC₅₀ values ranging from 0.057 µM to 13 µM) . This promiscuity complicates mechanistic interpretation and increases off-target risk, particularly given the distinct metabolic and neurological roles of ALDH1A1 and ALDH2 [1]. In contrast, KOTX1 demonstrates high selectivity for ALDH1A3, with no measurable inhibition of the closely related ALDH1A1 or ALDH2 isoforms [2]. This selectivity is critical for studies aiming to isolate the role of ALDH1A3 in β-cell dedifferentiation and regeneration, where confounding effects from other ALDH isozymes must be minimized. Furthermore, while alternative ALDH1A3 inhibitors exist (e.g., CLM296, ABMM-15, MCI-INI-3), KOTX1 is distinguished by its validated in vivo oral efficacy in diabetic mouse models, a feature not uniformly established across the class .

KOTX1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


ALDH1A3 Inhibitory Potency: KOTX1 vs. DEAB and Other Class Members

KOTX1 demonstrates low nanomolar inhibitory potency against ALDH1A3 in a cellular context, with an IC₅₀ of 5.14 nM measured by Aldefluor assay in A375 cells . This potency is approximately 584-fold greater than the pan-inhibitor DEAB, which exhibits an IC₅₀ of 3.0 µM (3000 nM) for ALDH1A3 . While the selective ALDH1A3 inhibitor CLM296 shows a slightly lower IC₅₀ (2 nM) , KOTX1's potency is superior to many other reported ALDH1A3 inhibitors, including ABMM-15 (IC₅₀ = 230 nM) [1] and MCI-INI-3 (Ki = 550 nM) .

ALDH1A3 inhibition IC₅₀ comparison Potency Cellular assay

Isoform Selectivity: KOTX1 vs. Pan-ALDH Inhibitor DEAB and ALDH1A1/2 Inhibitors

KOTX1 exhibits strict selectivity for ALDH1A3, with no detectable inhibition of the closely related ALDH1A1 or ALDH2 isoforms at concentrations up to 1 µM [1]. In stark contrast, the pan-ALDH inhibitor DEAB potently inhibits multiple ALDH isoforms, including ALDH1A1 (IC₅₀ = 0.057 µM), ALDH2 (0.16 µM), and ALDH1A3 (3.0 µM) . This selectivity profile of KOTX1 is also distinct from isoform-specific inhibitors of ALDH1A1 (e.g., NCT-501, IC₅₀ = 40 nM) and ALDH2 (e.g., CVT-10216, IC₅₀ = 29 nM) , which are not designed to inhibit ALDH1A3.

Isoform selectivity ALDH1A1 ALDH2 Off-target effects

Oral In Vivo Efficacy: KOTX1 Improves Glucose Tolerance in Diabetic Mice vs. Pan-Inhibitor Limitations

KOTX1, administered orally at 40 mg/kg/day for 4 weeks to 5-month-old diabetic db/db mice, significantly improved glucose tolerance in intraperitoneal glucose tolerance tests (IPGTT) and increased plasma insulin levels upon refeeding compared to vehicle-treated controls [1]. In contrast, the pan-ALDH inhibitor DEAB, while used in vitro, lacks established in vivo oral efficacy for metabolic disease models [2]. The ALDH1A3 inhibitor CLM296 is administered intraperitoneally (i.p.) at 0.4 and 4 mg/kg for cancer studies , but its oral activity is not reported.

In vivo efficacy Oral bioavailability Type 2 diabetes Glucose tolerance

Mechanism of Action: Reversible, Non-Cytotoxic ALDH1A3 Inhibition

KOTX1 acts as a reversible, non-cytotoxic inhibitor of ALDH1A3 [1]. This contrasts with irreversible ALDH inhibitors, such as disulfiram and its metabolites, which covalently modify and permanently inactivate ALDH enzymes [2]. The reversible nature of KOTX1 allows for controlled, titratable inhibition, which is advantageous for studying dynamic biological processes like β-cell dedifferentiation and regeneration. Furthermore, KOTX1 does not exhibit cytotoxicity at effective concentrations (Supplementary Fig. 3A in [1]), a critical feature for long-term in vitro and in vivo studies.

Reversible inhibition Non-cytotoxic Mechanism of action ALDH1A3

KOTX1 Optimal Research and Industrial Application Scenarios


Elucidating ALDH1A3-Specific Roles in β-Cell Dedifferentiation and Type 2 Diabetes

KOTX1 is the preferred chemical probe for studies aiming to isolate the role of ALDH1A3 in β-cell dedifferentiation, regeneration, and T2D pathophysiology. Its high selectivity for ALDH1A3 over ALDH1A1 and ALDH2 ensures that observed phenotypic effects are attributable to ALDH1A3 inhibition, unlike pan-inhibitors such as DEAB [1]. The validated oral in vivo efficacy in diabetic mouse models enables researchers to translate in vitro findings to preclinical disease models, assessing impacts on glucose tolerance, insulin secretion, and β-cell maturity .

In Vivo Pharmacological Validation in Metabolic Disease Models

For in vivo pharmacology studies in metabolic disease, KOTX1 offers a significant advantage over ALDH1A3 inhibitors lacking demonstrated oral bioavailability (e.g., many academic tool compounds) [1]. Its established dosing regimen (40 mg/kg/day oral gavage) and documented effects on glycemia and insulin secretion in db/db mice provide a reliable starting point for dose-ranging and efficacy studies . This reduces the need for extensive formulation optimization and PK profiling often required for uncharacterized inhibitors.

Mechanistic Studies Requiring Reversible Target Engagement

KOTX1's reversible, non-cytotoxic mechanism of action makes it ideal for experiments requiring controlled, titratable inhibition of ALDH1A3, such as washout experiments to assess reversibility of dedifferentiation or time-course studies of target engagement [1]. This is particularly relevant for studies examining the dynamic process of β-cell redifferentiation, where irreversible inhibition could obscure the natural recovery timeline.

Comparator Studies Against Pan-ALDH or Other Isoform Inhibitors

KOTX1 serves as a benchmark ALDH1A3-selective inhibitor in studies comparing the effects of isoform-selective vs. pan-ALDH inhibition. Its well-characterized potency and selectivity profile allow researchers to contrast outcomes with those obtained using non-selective inhibitors like DEAB or isoform-specific inhibitors targeting ALDH1A1 (NCT-501) or ALDH2 (CVT-10216), thereby dissecting the contributions of individual ALDH isozymes in complex biological systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for KOTX1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.